3-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-N,N-dimethylaniline
Description
The compound 3-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-N,N-dimethylaniline features a bicyclic 8-azabicyclo[3.2.1]oct-2-ene core substituted with a carbonyl group at the 8-position, which is further conjugated to an N,N-dimethylaniline moiety.
Properties
IUPAC Name |
8-azabicyclo[3.2.1]oct-2-en-8-yl-[3-(dimethylamino)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-17(2)15-8-3-5-12(11-15)16(19)18-13-6-4-7-14(18)10-9-13/h3-6,8,11,13-14H,7,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INTSASWGGYYIMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2C3CCC2C=CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-N,N-dimethylaniline involves multiple steps, including the formation of the bicyclic core and the subsequent functionalization of the molecule. . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
3-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas and palladium catalysts, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to achieve the desired products.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, amines, alcohols, and substituted derivatives, depending on the specific reaction and conditions used.
Scientific Research Applications
3-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-N,N-dimethylaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or receptors.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-N,N-dimethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways, which are crucial for its therapeutic potential .
Comparison with Similar Compounds
Structural and Functional Analogues
PF-232798
- Structure : Contains an 8-azabicyclo[3.2.1]octane ring linked to a fluorophenyl group and an imidazo[4,5-c]pyridine moiety.
- Activity : A second-generation CCR5 antagonist developed by Pfizer, achieving Phase II clinical trials for HIV-1 treatment. Its improved binding affinity over maraviroc (first-generation) is attributed to the bicyclic core and fluorophenyl substitution .
- Key Difference : Unlike the target compound’s dimethylaniline group, PF-232798’s imidazo-pyridinyl substituent enhances interactions with hydrophobic pockets in the CCR5 receptor .
8-Methyl-3-(2-naphthalenyl)-8-azabicyclo[3.2.1]oct-2-ene
- Structure : Features a naphthalenyl substituent and a methyl group on the bicyclic nitrogen.
3-(4-Fluorophenyl)-8-azabicyclo[3.2.1]oct-2-ene
- Structure : Substituted with a 4-fluorophenyl group.
- Physicochemical Properties : Molecular weight 203.26 g/mol; the electron-withdrawing fluorine atom enhances metabolic stability and binding precision to aromatic residues in target proteins .
Comparative Data Table
Biological Activity
The compound 3-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-N,N-dimethylaniline is a unique bicyclic structure that belongs to the class of azabicyclic compounds. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antiprotozoal, analgesic, and potential neuropharmacological effects. This article explores the biological activity of this specific compound, detailing its mechanisms, efficacy, and potential applications based on current research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a bicyclic azabicyclo framework combined with a dimethylaniline moiety, which may contribute to its biological properties.
Antiparasitic Activity
Recent studies have highlighted the antiparasitic potential of azabicyclo compounds. For instance, related compounds have shown significant activity against Plasmodium falciparum, the causative agent of malaria. The IC50 values for similar structures have been reported in the submicromolar range, indicating potent activity against this protozoan parasite .
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| 3-Azabicyclo-nonane | 0.023–0.694 | Antimalarial |
| 2-Azabicyclo-nonane | 0.051–0.212 | Antimalarial |
This suggests that modifications to the bicyclic structure can enhance biological activity, which may also apply to this compound.
Neuropharmacological Effects
Azabicyclic compounds are also being studied for their neuropharmacological effects. Compounds similar to this compound have shown promising results in modulating neurotransmitter systems, particularly those involving acetylcholine and dopamine pathways . This modulation suggests potential therapeutic applications in treating neurodegenerative diseases and cognitive disorders.
Toxicological Profile
While exploring the biological activities, it is crucial to consider the toxicological aspects of the compound. N,N-Dimethylaniline, a component of this compound, has been studied extensively for its metabolic pathways and potential toxic effects . The compound has shown moderate toxicity levels in animal models, with LD50 values indicating safety profiles that warrant further investigation into its therapeutic index.
Study on Antiprotozoal Activity
In a recent study examining various azabicyclic compounds, researchers found that certain modifications to the bicyclic structure significantly enhanced antiprotozoal activity against Trypanosoma brucei . The study highlighted that compounds with specific substituents exhibited IC50 values as low as 0.095 µM, demonstrating a correlation between structural features and biological efficacy.
Neuropharmacological Investigation
Another study focused on the neuropharmacological effects of related bicyclic compounds indicated that they could effectively inhibit acetylcholinesterase activity, suggesting potential use in Alzheimer's disease treatment . The findings support further exploration of this compound for similar applications.
Q & A
Basic: What synthetic routes are used to prepare 3-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-N,N-dimethylaniline, and how are reaction conditions optimized?
The synthesis typically involves coupling the bicyclic 8-azabicyclo[3.2.1]octane scaffold with a functionalized aniline derivative. Key steps include:
- Acylation : Reacting the bicyclic amine with a carbonyl source (e.g., chloroformate or activated carboxylic acid derivatives) under basic conditions (e.g., triethylamine) to form the amide bond .
- Substituent introduction : The N,N-dimethylaniline moiety is introduced via nucleophilic substitution or palladium-catalyzed cross-coupling, depending on the precursor’s reactivity.
- Optimization : Temperature control (0–25°C) and pH adjustments (neutral to mildly acidic) are critical to minimize side reactions like hydrolysis or over-functionalization .
Basic: What spectroscopic and computational methods are employed for structural characterization?
- NMR : and NMR are used to confirm the bicyclic scaffold and substituent positions. For example, coupling constants in NMR distinguish axial/equatorial protons in the bicyclic system .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves stereochemistry, particularly for chiral centers in the bicyclic core .
- DFT Calculations : Predict electronic properties (e.g., charge distribution on the carbonyl group) to guide reactivity studies .
Advanced: How does the bicyclic scaffold influence pharmacokinetic properties such as blood-brain barrier (BBB) penetration?
The 8-azabicyclo[3.2.1]octane core enhances lipophilicity and rigidity , promoting BBB penetration. Studies on analogous compounds show:
- LogP Values : Bicyclic amines typically exhibit logP > 2, favoring membrane permeability .
- Receptor Targeting : The scaffold’s conformation mimics tropane alkaloids, enabling interactions with CNS receptors (e.g., dopamine or serotonin transporters) .
- Metabolic Stability : The fused ring system reduces oxidative metabolism compared to linear amines, extending half-life .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound class?
Contradictions often arise from:
- Varied Assay Conditions : Differences in cell lines (e.g., HEK293 vs. CHO) or receptor isoforms. Standardize protocols using IC normalization across multiple models .
- Stereochemical Purity : Enantiomers may exhibit opposing activities. Use chiral chromatography or asymmetric synthesis to isolate pure stereoisomers .
- Functional Group Effects : Compare derivatives (e.g., sulfonyl vs. carbonyl substituents) via structure-activity relationship (SAR) tables (Table 1) .
Table 1 : Impact of Substituents on Activity
| Substituent | Target Affinity (IC, nM) | Metabolic Stability (t, h) |
|---|---|---|
| -CO-N(CH) | 120 (Dopamine Transporter) | 4.2 |
| -SO-CF | 85 (Serotonin Transporter) | 6.8 |
| -CH-Furan | 200 (NAAA Enzyme) | 3.5 |
| Data derived from . |
Methodological: How should researchers design experiments to evaluate receptor binding affinity and selectivity?
- Radioligand Displacement Assays : Use -labeled antagonists (e.g., -WIN35428 for dopamine transporters) to measure inhibition constants (K) .
- Functional Assays : Employ cAMP or calcium flux assays in transfected cells to assess G-protein coupling efficiency .
- Selectivity Profiling : Screen against panels of 50+ receptors/enzymes (e.g., CEREP) to identify off-target effects .
Advanced: What role do electron-withdrawing substituents (e.g., sulfonyl groups) play in modulating biological activity?
Sulfonyl groups (-SO-) enhance:
- Receptor Binding : Increased hydrogen bonding with residues in enzyme active sites (e.g., NAAA inhibition) .
- Metabolic Resistance : Sulfonates resist cytochrome P450 oxidation compared to esters or amides .
- Solubility : Polar sulfonyl groups improve aqueous solubility (e.g., logD reduced by 0.5–1.0 units) for in vivo studies .
Advanced: How can computational modeling guide the optimization of this compound’s therapeutic index?
- Molecular Dynamics (MD) : Simulate ligand-receptor binding modes to identify critical interactions (e.g., π-π stacking with aromatic residues) .
- ADMET Prediction : Tools like SwissADME or ADMETLab forecast toxicity (e.g., hERG inhibition) and bioavailability .
- Free Energy Perturbation (FEP) : Quantify binding energy changes for substituent modifications (e.g., -CF vs. -OCH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
